Cas no 628725-99-5 (2-Bromo-6-(trifluoromethoxy)benzothiazole)

2-Bromo-6-(trifluoromethoxy)benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzothiazole
- 2-bromo-6-trifluoromethoxybenzothiazole
- Benzothiazole, 2-bromo-6-(trifluoromethoxy)-
- 2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole
- 628725-99-5
- SY284462
- A846464
- MFCD09749220
- FT-0688500
- SCHEMBL3091070
- AKOS015834951
- D76355
- DTXSID00674967
- EN300-1603375
- CS-0103391
- CS-16779
- KDMNQLMJVHMDCQ-UHFFFAOYSA-N
-
- MDL: MFCD09749220
- インチ: InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H
- InChIKey: KDMNQLMJVHMDCQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Br
計算された属性
- せいみつぶんしりょう: 296.90700
- どういたいしつりょう: 296.907
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 50.4A^2
じっけんとくせい
- 密度みつど: 1.831
- ふってん: 289.383 °C at 760 mmHg
- フラッシュポイント: 128.815 °C
- PSA: 50.36000
- LogP: 3.95740
2-Bromo-6-(trifluoromethoxy)benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D766401-1g |
2-BROMO-6-(TRIFLUOROMETHOXY)BENZOTHIAZOLE |
628725-99-5 | 97% | 1g |
$60 | 2024-06-06 | |
abcr | AB272586-5 g |
2-Bromo-6-(trifluoromethoxy)benzothiazole, 98%; . |
628725-99-5 | 98% | 5 g |
€849.50 | 2023-07-20 | |
Chemenu | CM123200-250mg |
2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |
628725-99-5 | 95% | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM123200-5g |
2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |
628725-99-5 | 95% | 5g |
$*** | 2023-03-31 | |
abcr | AB272586-1 g |
2-Bromo-6-(trifluoromethoxy)benzothiazole, 98%; . |
628725-99-5 | 98% | 1 g |
€271.50 | 2023-07-20 | |
TRC | B695218-25mg |
2-Bromo-6-(trifluoromethoxy)benzothiazole |
628725-99-5 | 25mg |
$ 64.00 | 2023-04-18 | ||
Alichem | A059004136-5g |
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole |
628725-99-5 | 95% | 5g |
$925.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y1132807-5g |
2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |
628725-99-5 | 95% | 5g |
$750 | 2024-07-23 | |
eNovation Chemicals LLC | Y1218854-500MG |
2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole |
628725-99-5 | 97% | 500mg |
$105 | 2023-05-13 | |
Enamine | EN300-1603375-0.5g |
2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole |
628725-99-5 | 95% | 0.5g |
$135.0 | 2023-06-04 |
2-Bromo-6-(trifluoromethoxy)benzothiazole 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-Bromo-6-(trifluoromethoxy)benzothiazoleに関する追加情報
Introduction to 2-Bromo-6-(trifluoromethoxy)benzothiazole (CAS No: 628725-99-5)
The compound 2-Bromo-6-(trifluoromethoxy)benzothiazole (CAS No: 628725-99-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position and a trifluoromethoxy group at the 6-position of a benzothiazole ring. The benzothiazole moiety itself is a heterocyclic aromatic system that has been extensively studied for its versatile properties, making it a valuable component in numerous chemical reactions and material syntheses.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of benzothiazole derivatives, including 2-Bromo-6-(trifluoromethoxy)benzothiazole. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis process, ensuring high yields and purity. These efforts have been driven by the increasing demand for such compounds in pharmaceuticals, agrochemicals, and advanced materials.
The trifluoromethoxy group attached to the benzothiazole ring introduces significant electronic and steric effects, which can be exploited in designing new chemical reactions or functional materials. For instance, the trifluoromethoxy group enhances the electron-withdrawing nature of the molecule, making it more reactive in certain substitution reactions. This property has been leveraged in the design of new catalysts and sensors.
One of the most promising applications of 2-Bromo-6-(trifluoromethoxy)benzothiazole lies in its potential use as an intermediate in drug discovery. The bromine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions that can lead to diverse pharmacophores. Recent studies have demonstrated that derivatives of this compound exhibit potent biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
In addition to its role in pharmaceuticals, benzothiazole derivatives like CAS No: 628725-99-5 are being explored for their applications in optoelectronic materials. The aromaticity and conjugation within the benzothiazole ring contribute to its excellent optical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported that incorporating trifluoromethoxy groups into benzothiazole structures can enhance their stability and efficiency under operational conditions.
The synthesis of CAS No: 628725-99-5 involves multi-step processes that require precise control over reaction conditions to achieve desired stereochemistry and regioselectivity. Modern synthetic strategies often employ transition metal catalysts or microwave-assisted synthesis to streamline these processes. For example, palladium-catalyzed cross-coupling reactions have been successfully applied to construct the brominated benzothiazole framework efficiently.
From an environmental perspective, understanding the degradation pathways of CAS No: 628725-99-5 is crucial for assessing its potential impact on ecosystems. Recent studies have focused on identifying microbial degradation mechanisms and photodegradation kinetics under simulated environmental conditions. These investigations aim to ensure that the compound's use does not pose long-term risks to environmental health.
In conclusion, CAS No: 628725-99-5, or 2-Bromo-6-(trifluoromethoxy)benzothiazole, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing both fundamental science and industrial innovation.
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